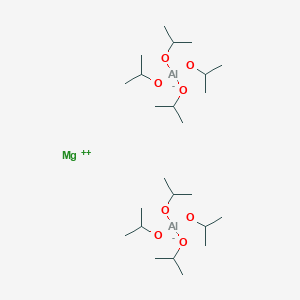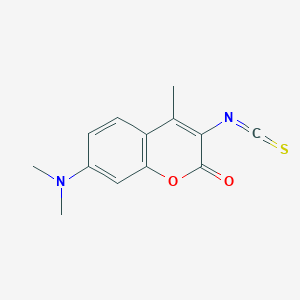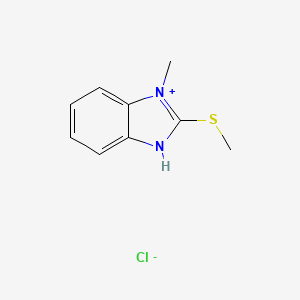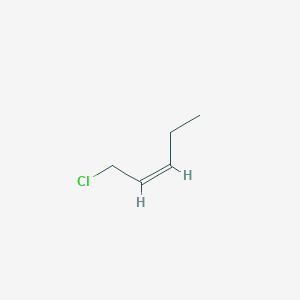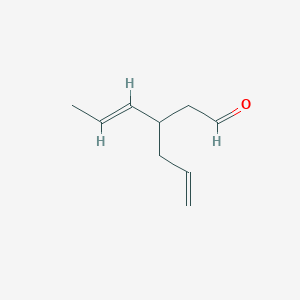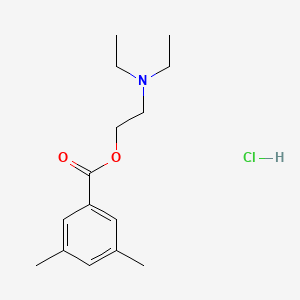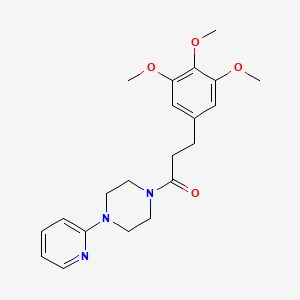![molecular formula C9H12N2O2 B13757857 2-[[(2-Hydroxyphenyl)methyl]amino]acetamide CAS No. 57938-79-1](/img/structure/B13757857.png)
2-[[(2-Hydroxyphenyl)methyl]amino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2-Hydroxyphenyl)methyl]amino]acetamide is an organic compound with the molecular formula C9H12N2O2. It is a derivative of acetamide and contains a hydroxyphenyl group attached to the amino group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2-Hydroxyphenyl)methyl]amino]acetamide typically involves the reaction of 2-hydroxybenzylamine with glycine or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-hydroxybenzylamine and glycine.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at elevated temperatures (around 60-80°C) with the presence of a catalyst such as hydrochloric acid or acetic acid.
Product Isolation: The product is isolated by filtration, followed by recrystallization from a suitable solvent such as ethanol or water to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[[(2-Hydroxyphenyl)methyl]amino]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives
Scientific Research Applications
2-[[(2-Hydroxyphenyl)methyl]amino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antibacterial activity.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 2-[[(2-Hydroxyphenyl)methyl]amino]acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the amino group can participate in various biochemical reactions. These interactions can disrupt the normal function of microbial cells, leading to their inhibition or death. The compound may also interfere with enzyme activity and cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-benzoylbenzeneacetamide: Known for its anti-inflammatory properties.
2-[[(2-Hydroxyphenyl)methylidene]amino}nicotinic acid: Exhibits antimicrobial activity.
N-(2-Hydroxy-5-nitrophenyl)acetamide: Known for its phytotoxic effects
Uniqueness
2-[[(2-Hydroxyphenyl)methyl]amino]acetamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of hydroxy and amino groups allows for versatile chemical modifications and interactions, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
57938-79-1 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-[(2-hydroxyphenyl)methylamino]acetamide |
InChI |
InChI=1S/C9H12N2O2/c10-9(13)6-11-5-7-3-1-2-4-8(7)12/h1-4,11-12H,5-6H2,(H2,10,13) |
InChI Key |
PQXNDCCYQCMSTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


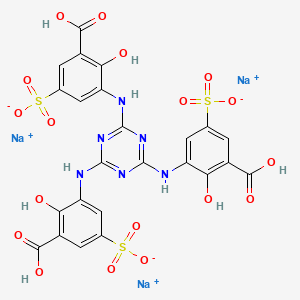
![ethyl N-carbamoyl-N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B13757775.png)
![Benzenesulfonamide, 3-[(5,8-dichloro-1-hydroxy-2-naphthalenyl)azo]-4-hydroxy-](/img/structure/B13757781.png)


